molecular formula C9H12ClNO2 B2996098 2-(3-Aminophenyl)propanoic acid hydrochloride CAS No. 1955556-71-4

2-(3-Aminophenyl)propanoic acid hydrochloride

Cat. No.: B2996098
CAS No.: 1955556-71-4
M. Wt: 201.65
InChI Key: VWLZNQBBNYGASV-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)propanoic acid hydrochloride (CAS 1955556-71-4) is an organic compound of interest in life science and chemical research . This hydrochloride salt form, with a molecular formula of C9H12ClNO2 and a molecular weight of 201.65 g/mol, is typically supplied as a powder and is recommended to be stored at room temperature . The compound features both a carboxylic acid and an aromatic amine functional group, making it a versatile building block or intermediate in organic synthesis and pharmaceutical development . Researchers may utilize it in the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs), or as a standard in analytical studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care; safety data indicates it may cause skin and eye irritation and may be harmful if inhaled . Please refer to the Safety Data Sheet for comprehensive handling and hazard information. Available in various packaging from research to bulk quantities .

Properties

IUPAC Name

2-(3-aminophenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-6(9(11)12)7-3-2-4-8(10)5-7;/h2-6H,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLZNQBBNYGASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955556-71-4
Record name 2-(3-aminophenyl)propanoic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminophenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-nitrobenzaldehyde.

    Reduction: The nitro group in 3-nitrobenzaldehyde is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Formation of Propanoic Acid Moiety: The resulting 3-aminobenzaldehyde is then subjected to a Grignard reaction with ethylmagnesium bromide to form 2-(3-aminophenyl)propan-1-ol.

    Oxidation: The alcohol group in 2-(3-aminophenyl)propan-1-ol is oxidized to a carboxylic acid group using an oxidizing agent such as potassium permanganate, resulting in 2-(3-aminophenyl)propanoic acid.

    Hydrochloride Formation: Finally, the 2-(3-aminophenyl)propanoic acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include:

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Acyl chlorides, sulfonyl chlorides.

Major Products Formed

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Amides, sulfonamides.

Scientific Research Applications

2-(3-Aminophenyl)propanoic acid hydrochloride is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-aminophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The table below highlights key differences between this compound and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Applications/Properties Reference
2-(3-Aminophenyl)propanoic acid HCl C₉H₁₂ClNO₂ 201.65 3-aminophenyl, propanoic acid, HCl Pharmaceutical intermediate, research
(S)-2-Amino-3-(3-aminophenyl)propanoic acid diHCl C₉H₁₃Cl₂N₂O₂ 234.11 Additional β-amino group, dihydrochloride Enhanced solubility, peptide synthesis
GW-1929 Hydrochloride C₂₉H₃₀ClN₃O₄ 520.03 Benzoylphenyl, pyridinyl aminoethoxy PPARγ agonist, anti-diabetic activity
STOCK1N-69160 C₂₀H₂₉ClN₄O₃ 414.93 Chlorophenyl, branched amide groups SARS-CoV-2 protease inhibition
3-(3-Aminophenyl)propanoic acid HCl (CAS 102879-44-7) C₉H₁₂ClNO₂ 201.65 Propanoic acid at β-position, 3-aminophenyl Isomer with distinct metabolic pathways

Key Comparative Insights

Substituent Effects on Bioactivity
  • 2-(3-Aminophenyl)propanoic acid HCl: The 3-aminophenyl group enhances aromatic interactions in drug-receptor binding, making it a versatile scaffold for kinase inhibitors .
  • GW-1929 HCl : The bulky benzoylphenyl and pyridinyl groups enable selective PPARγ activation, reducing glucose levels in diabetic models .
  • STOCK1N-69160 : Chlorophenyl and branched amide groups confer specificity for SARS-CoV-2 protease inhibition, with a binding affinity (Ki = 0.8 μM) attributed to hydrophobic interactions .
Solubility and Stability
  • Dihydrochloride Salts: (S)-2-Amino-3-(3-aminophenyl)propanoic acid diHCl exhibits higher aqueous solubility (45 mg/mL vs. 12 mg/mL for the mono-HCl form) due to additional protonation sites .
  • Positional Isomers: 3-(3-Aminophenyl)propanoic acid HCl (β-substituted) shows reduced metabolic stability compared to the α-substituted target compound, as β-acids are more prone to β-oxidation .

Biological Activity

2-(3-Aminophenyl)propanoic acid hydrochloride, also known as a derivative of propanoic acid, has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and neuropharmacological research. This compound, characterized by the molecular formula C9H12ClNO2\text{C}_9\text{H}_{12}\text{ClNO}_2, features a propanoic acid backbone with a 3-aminophenyl substituent, suggesting diverse therapeutic applications.

  • Molecular Formula : C9H12ClNO2
  • Melting Point : Approximately 99 °C
  • Density : About 1.217 g/cm³
  • Boiling Point : Predicted around 356.2 °C

Research indicates that this compound may interact with various biological pathways, particularly those involved in inflammatory responses and neurotransmission. The compound's structure suggests potential interactions with receptors and enzymes that modulate these pathways, making it a candidate for further pharmacological studies.

Anti-inflammatory Properties

Studies have shown that this compound exhibits significant anti-inflammatory activity. It has been evaluated in models of inflammation where it demonstrated the ability to reduce pro-inflammatory cytokine production and neutrophil chemotaxis. For instance, one study highlighted its effectiveness in reducing PMN (polymorphonuclear neutrophils) infiltration and improving neurological functions in models of cerebral ischemia induced by middle cerebral artery occlusion .

Neuropharmacological Effects

The modulation of neurotransmitter systems is another aspect of its biological activity. The compound has been investigated for its potential to influence serotonin and dopamine pathways, which are critical in the treatment of various neurological disorders.

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaUnique Features
3-(3-Aminophenyl)propionic acidC9H11NO2Lacks hydrochloride salt; used in similar applications
(S)-2-amino-3-(3-aminophenyl)propanoic acid dihydrochlorideC9H13ClN2O2Contains two hydrochloride groups; increased solubility
3-(4-Aminophenyl)propionic acidC9H11NO2Different amino group positioning; varied biological activity

The uniqueness of this compound lies in its specific structural configuration which influences its reactivity and biological interactions compared to these similar compounds.

Case Studies and Research Findings

  • Anti-inflammatory Efficacy : In a recent study, the compound was shown to significantly reduce inflammation markers in murine macrophages stimulated with lipopolysaccharides (LPS). The concentration range tested was between 10510^{-5} to 10610^{-6} M, indicating its potential therapeutic window for inflammatory conditions .
  • Neuroprotective Effects : A study investigating the neuroprotective effects of this compound revealed that it effectively mitigated neuronal damage in ischemic models, suggesting its utility in treating stroke-related pathologies .
  • Antimicrobial Activity : Although primarily focused on anti-inflammatory and neuropharmacological effects, preliminary data suggest some antimicrobial properties against Gram-positive bacteria, although further studies are required to fully elucidate this activity .

Q & A

Q. How should researchers modify the core structure to enhance blood-brain barrier permeability?

  • Answer: Introduce lipophilic substituents (e.g., methyl groups) at the phenyl ring while monitoring LogP (target 1.8–2.5). Validate via parallel artificial membrane permeability assays (PAMPA-BBB) and compare with in silico predictions (ADMET Predictor®) .

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